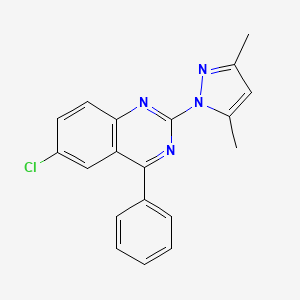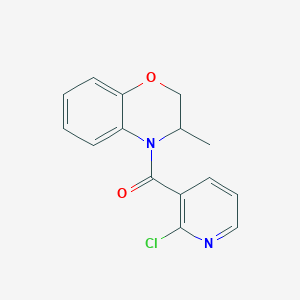![molecular formula C17H14N4O2 B2982155 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797868-90-6](/img/structure/B2982155.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a unique structure that allows it to participate in a variety of chemical reactions Its structure includes a pyrido[4,3-d]pyrimidine moiety fused with a dihydro ring, linked to a phenylisoxazole group through a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can be achieved through multi-step synthetic routes involving the following key steps:
Formation of the Pyrido[4,3-d]pyrimidine Moiety: : This can be synthesized via cyclization reactions starting from appropriate pyridine and pyrimidine precursors under controlled temperature and solvent conditions.
Addition of the Dihydro Ring: : This step typically involves hydrogenation reactions where the double bonds in the pyrido[4,3-d]pyrimidine ring are selectively reduced.
Attachment of the Phenylisoxazole Group: : The phenylisoxazole can be synthesized separately and then coupled to the dihydropyrido[4,3-d]pyrimidine core using cross-coupling reactions such as Suzuki-Miyaura or Heck reactions under palladium catalysis.
Formation of the Methanone Bridge: : This is achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or other formylation agents.
Industrial Production Methods
Industrial-scale production of this compound may involve continuous flow chemistry techniques to streamline the multi-step synthesis. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to enhance reaction efficiencies.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions with agents like lithium aluminium hydride or sodium borohydride can yield alcohols or amines.
Substitution: : Halogenation or nitration reactions under specific conditions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution under acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Chlorine gas for halogenation under ultraviolet light.
Major Products Formed
The products formed depend on the nature of the reaction and conditions employed. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and for developing new chemical methodologies.
Biology: : Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: : Investigated for its role as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in materials science for creating novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites of specific proteins, modulating their activity. This can lead to alterations in biochemical pathways, affecting cellular processes and biological outcomes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exhibits unique properties due to its distinct structure. Similar compounds include:
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but lacks the 6(5H) position in the pyrido[4,3-d]pyrimidine moiety.
(6,7-dihydro-5H-pyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but has a different hydrogenation position.
Hope this meets your needs! What’s next?
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(21-7-6-14-13(10-21)9-18-11-19-14)15-8-16(23-20-15)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPRSONFZVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)

![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)




![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)
